

Technical Support Center: Atto 565 NHS Ester Conjugation and Purification

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Compound of Interest

Compound Name: Atto 565 NHS ester

Cat. No.: B15136079

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with **Atto 565 NHS ester**. Here you will find detailed protocols and guidance to ensure successful conjugation and efficient removal of unconjugated dye from your sample.

Frequently Asked Questions (FAQs)

Q1: What is **Atto 565 NHS ester** and how does it work?

Atto 565 NHS ester is an amine-reactive fluorescent dye commonly used for labeling proteins, peptides, and other biomolecules containing primary amine groups.^{[1][2][3]} The N-hydroxysuccinimide (NHS) ester moiety readily reacts with primary amines (such as the ϵ -amino groups of lysine residues) in a pH-dependent manner to form a stable amide bond.^{[1][3][4][5]} This reaction is most efficient in the pH range of 8.0 to 9.0.^{[1][3][4][6]}

Q2: Why is it necessary to remove unconjugated **Atto 565 NHS ester**?

Unconjugated (free) dye in your sample can lead to inaccurate quantification of labeling efficiency and can interfere with downstream applications by causing high background fluorescence. During the labeling reaction, a portion of the **Atto 565 NHS ester** will inevitably hydrolyze, becoming non-reactive but still fluorescent.^{[5][7][8]} This hydrolyzed, unbound dye must be removed to ensure that the detected fluorescence signal originates solely from the labeled target molecule.^{[7][8]}

Q3: What are the common methods for removing unconjugated **Atto 565 NHS ester**?

The most common and effective methods for removing small molecules like unconjugated dyes from larger macromolecules are:

- **Size Exclusion Chromatography (SEC) / Gel Filtration:** This method separates molecules based on their size.^{[9][10][11]} The larger, dye-conjugated protein will elute first, while the smaller, unconjugated dye molecules are retained in the porous beads of the column and elute later.^{[8][9][12]}
- **Dialysis:** This technique uses a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to separate molecules.^[13] The larger, labeled protein is retained within the dialysis tubing or cassette, while the smaller, free dye molecules diffuse out into a larger volume of buffer.^[13]
- **Ethanol Precipitation:** This method can be used to precipitate proteins and nucleic acids from a solution, leaving smaller molecules like unconjugated dyes in the supernatant.^{[14][15]}

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
High background fluorescence in the final sample.	Incomplete removal of unconjugated dye.	<p>* Size Exclusion Chromatography: Ensure the column bed volume is sufficient for good separation. For some hydrophilic dyes, a longer column may be necessary.^[7]</p> <p>* Dialysis: Increase the dialysis time and the number of buffer changes. Ensure the volume of the dialysis buffer is at least 100-fold greater than the sample volume.</p> <p>* Ethanol Precipitation: Ensure the pellet is washed thoroughly with 70% ethanol to remove residual supernatant containing the free dye.^[15]</p>
Low recovery of the labeled protein.	The protein may be sticking to the chromatography column or dialysis membrane.	<p>* Size Exclusion Chromatography: Pre-treat the column with a blocking agent like bovine serum albumin (BSA) if non-specific binding is suspected.</p> <p>* Dialysis: Use a dialysis membrane with a low protein-binding capacity.</p> <p>* Ethanol Precipitation: Ensure complete resuspension of the protein pellet. Over-drying the pellet can make it difficult to redissolve.</p>
The labeling efficiency is low.	The pH of the labeling reaction was not optimal.	The optimal pH for NHS ester coupling is between 8.0 and 9.0. ^{[1][3][4][6]} Ensure your

reaction buffer is within this range.

The protein solution contains primary amines.	Buffers containing Tris or glycine will compete with the target protein for the NHS ester.[4] Dialyze the protein against an amine-free buffer like PBS before labeling.[4]
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The Atto 565 NHS ester has hydrolyzed.	NHS esters are sensitive to moisture.[5][8] Prepare the dye stock solution immediately before use in an anhydrous solvent like DMF or DMSO.[5]
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Experimental Protocols

Protocol 1: Removal of Unconjugated Atto 565 NHS Ester using Size Exclusion Chromatography (Gel Filtration)

This is the recommended method for efficient and rapid purification of labeled proteins.

Materials:

- Sephadex G-25 or equivalent gel filtration medium[8][12]
- Chromatography column (1-2 cm diameter, 10-30 cm length)[8][12]
- Elution buffer (e.g., Phosphate-Buffered Saline, PBS)
- Fraction collection tubes

Methodology:

- Prepare the Column: Swell the Sephadex G-25 resin in the elution buffer according to the manufacturer's instructions. Pack the chromatography column, ensuring a uniform and tightly

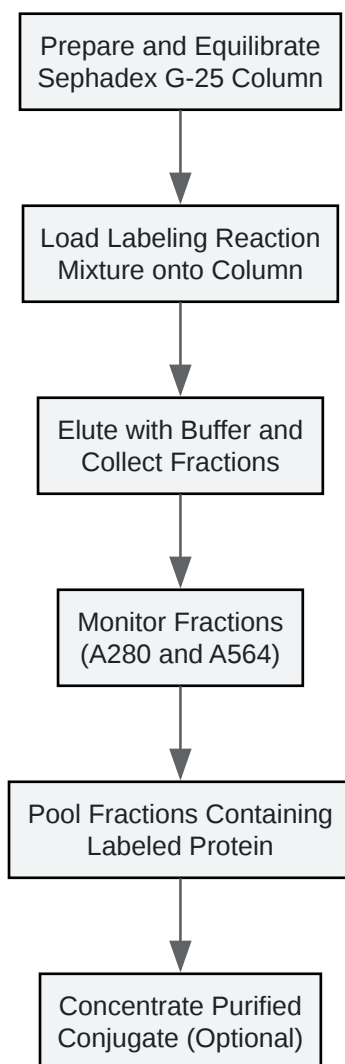
packed bed.

- **Equilibrate the Column:** Wash the column with at least two column volumes of elution buffer to equilibrate it.
- **Load the Sample:** Carefully load the labeling reaction mixture onto the top of the column.
- **Elute and Collect Fractions:** Begin the elution with the buffer. The larger, labeled protein will travel faster through the column and elute first as a colored, fluorescent band.^[12] The smaller, unconjugated dye will move slower and elute as a second, distinct colored band.^[12] Collect fractions and monitor the absorbance at 280 nm (for protein) and 564 nm (for Atto 565).
- **Pool and Concentrate:** Pool the fractions containing the purified, labeled protein. If necessary, concentrate the sample using a centrifugal filter device.

Quantitative Data Summary:

Parameter	Recommended Value
Column Resin	Sephadex G-25 or equivalent ^[8] ^[12]
Column Dimensions	Diameter: 1-2 cm; Length: 10-30 cm ^[8] ^[12]
Elution Buffer	Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Experimental Workflow:



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Caption: Workflow for Size Exclusion Chromatography.

Protocol 2: Removal of Unconjugated Atto 565 NHS Ester using Dialysis

This method is suitable for larger sample volumes but is generally more time-consuming than size exclusion chromatography.

Materials:

- Dialysis tubing or cassette with a Molecular Weight Cut-Off (MWCO) of 12,000-14,000 Da^[16]

- Dialysis buffer (e.g., PBS)
- Large beaker
- Magnetic stir plate and stir bar

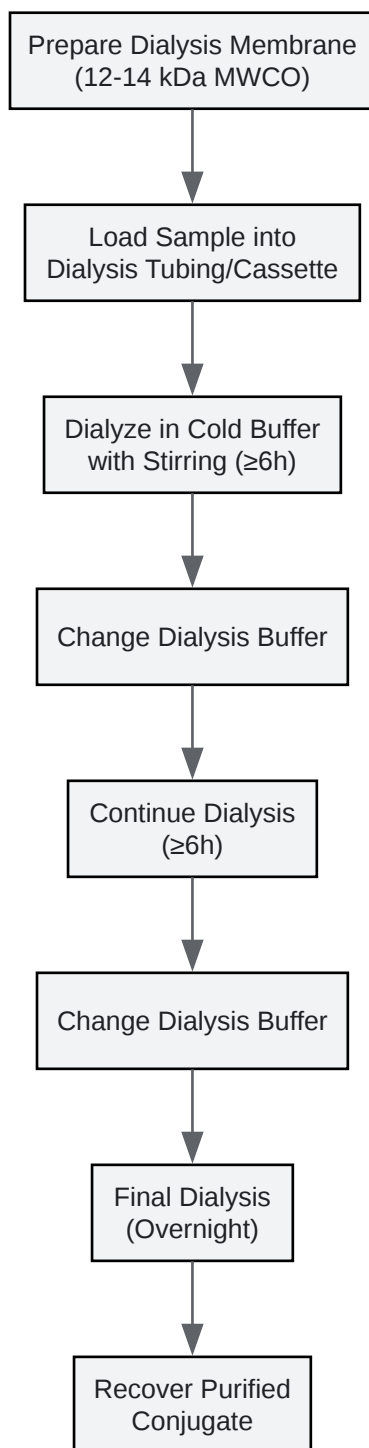
Methodology:

- **Prepare Dialysis Membrane:** Pre-wet the dialysis tubing or cassette according to the manufacturer's instructions.
- **Load Sample:** Transfer the labeling reaction mixture into the dialysis tubing/cassette and seal securely.
- **Dialysis:** Place the sealed tubing/cassette in a beaker containing a large volume of cold (4°C) dialysis buffer (at least 100 times the sample volume). Stir the buffer gently using a magnetic stir plate.[\[16\]](#)
- **Buffer Exchange:** Dialyze for at least 6 hours or overnight.[\[16\]](#) For efficient removal, perform at least three buffer changes.[\[16\]](#)
- **Sample Recovery:** Carefully remove the dialysis tubing/cassette from the buffer and recover the purified, labeled protein.

Quantitative Data Summary:

Parameter	Recommended Value
Dialysis Membrane MWCO	12,000-14,000 Da [16]
Dialysis Buffer	Phosphate-Buffered Saline (PBS), pH 7.2-7.4
Buffer Volume	≥100x sample volume
Temperature	4°C [16]
Duration	≥6 hours per buffer exchange; overnight for final exchange [16]
Number of Buffer Changes	Minimum of 3 [16]

Experimental Workflow:

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Caption: Workflow for Dialysis.

Protocol 3: Removal of Unconjugated Atto 565 NHS Ester using Ethanol Precipitation

This method is useful for concentrating the sample while removing the unconjugated dye.

Materials:

- Cold absolute ethanol (-20°C)
- Microcentrifuge
- Resuspension buffer (e.g., PBS)

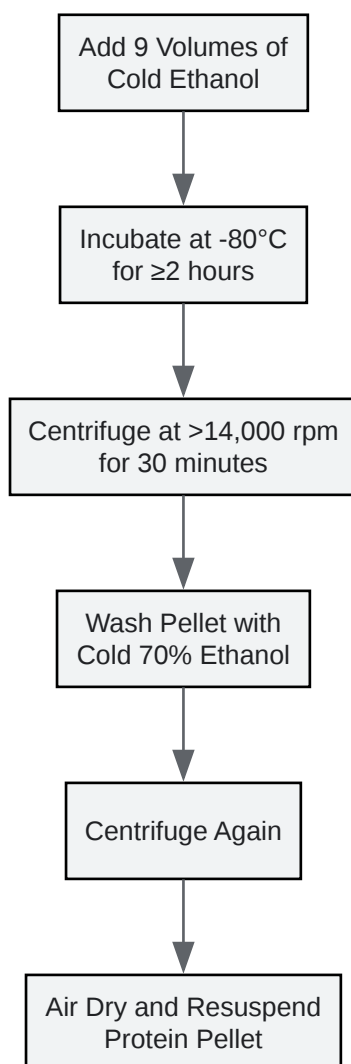
Methodology:

- Precipitation: Add 9 volumes of cold absolute ethanol to 1 volume of the labeling reaction mixture.[\[17\]](#)
- Incubation: Incubate the mixture at -80°C for at least 2 hours to facilitate protein precipitation.[\[17\]](#)
- Centrifugation: Centrifuge the sample at >14,000 rpm for 30 minutes in a refrigerated centrifuge.[\[17\]](#) A pellet containing the labeled protein should be visible.
- Wash: Carefully decant the supernatant which contains the unconjugated dye. Add cold 70% ethanol to the pellet and gently mix to wash the pellet.[\[15\]](#)
- Final Centrifugation: Centrifuge again under the same conditions to pellet the protein.
- Resuspension: Carefully remove the supernatant and allow the pellet to air dry briefly. Do not over-dry. Resuspend the pellet in a suitable buffer.

Quantitative Data Summary:

Parameter	Recommended Value
Ethanol Volume	9 volumes[17]
Incubation Temperature	-80°C[17]
Incubation Time	≥2 hours[17]
Centrifugation Speed	>14,000 rpm[17]
Centrifugation Time	30 minutes[17]
Wash Solution	70% Ethanol[15]

Experimental Workflow:



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Caption: Workflow for Ethanol Precipitation.

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References

- 1. ATTO 565 NHS ester | AAT Bioquest [aatbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Atto 565 NHS ester BioReagent, suitable for fluorescence, $\geq 90\%$ (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. atto-tec.com [atto-tec.com]
- 6. Atto 565 NHS ester BioReagent, suitable for fluorescence, $\geq 90\%$ (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. atto-tec.com [atto-tec.com]
- 8. spectra.arizona.edu [spectra.arizona.edu]
- 9. bio-rad.com [bio-rad.com]
- 10. Size-exclusion chromatography - Wikipedia [en.wikipedia.org]
- 11. contractlaboratory.com [contractlaboratory.com]
- 12. atto-tec.com [atto-tec.com]
- 13. Dialysis (chemistry) - Wikipedia [en.wikipedia.org]
- 14. lumiprobe.com [lumiprobe.com]
- 15. Ethanol precipitation - Wikipedia [en.wikipedia.org]
- 16. Azide Removal by Dialysis Protocol | Rockland [rockland.com]
- 17. kendricklabs.com [kendricklabs.com]

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